molecular formula C14H15N3S B12264845 2-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-2,3-dihydro-1H-isoindole

2-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-2,3-dihydro-1H-isoindole

Cat. No.: B12264845
M. Wt: 257.36 g/mol
InChI Key: ZXZRMQCPZLACLJ-UHFFFAOYSA-N
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Description

2-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-2,3-dihydro-1H-isoindole is a heterocyclic compound that features both pyrimidine and isoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-2,3-dihydro-1H-isoindole typically involves the condensation of 6-methyl-2-(methylsulfanyl)pyrimidine-4-carbaldehyde with a suitable isoindole derivative under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-2,3-dihydro-1H-isoindole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-2,3-dihydro-1H-isoindole is unique due to its combination of pyrimidine and isoindole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H15N3S

Molecular Weight

257.36 g/mol

IUPAC Name

2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)-1,3-dihydroisoindole

InChI

InChI=1S/C14H15N3S/c1-10-7-13(16-14(15-10)18-2)17-8-11-5-3-4-6-12(11)9-17/h3-7H,8-9H2,1-2H3

InChI Key

ZXZRMQCPZLACLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SC)N2CC3=CC=CC=C3C2

Origin of Product

United States

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